sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate
CAS No.: 639070-43-2
Cat. No.: VC1789312
Molecular Formula: C13H13NaO3
Molecular Weight: 240.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 639070-43-2 |
|---|---|
| Molecular Formula | C13H13NaO3 |
| Molecular Weight | 240.23 g/mol |
| IUPAC Name | sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate |
| Standard InChI | InChI=1S/C13H14O3.Na/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);/q;+1/p-1/b10-8+; |
| Standard InChI Key | BTWDZCORIHHOPO-VRTOBVRTSA-M |
| Isomeric SMILES | C1CC2=CC=CC=C2C(/C(=C/C(=O)[O-])/C1)O.[Na+] |
| SMILES | C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+] |
| Canonical SMILES | C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+] |
Introduction
Chemical Identification and Properties
Sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetate exists in both anhydrous and hydrate forms, each with distinct chemical identifiers. The anhydrous form is characterized by the molecular formula C13H13NaO3 with a molecular weight of 240.23 g/mol and is registered under CAS number 639070-43-2. In contrast, the hydrate form has a molecular formula of C13H15NaO4, a molecular weight of 258.24 g/mol, and is registered under CAS number 1049743-38-5.
The compound's structure features a tetrahydrobenzoannulene scaffold with a hydroxyl group at the 5-position and an ylidene acetate moiety at the 6-position. The (2E) designation in the name indicates the trans configuration of the double bond in the ylidene acetate portion. This specific stereochemistry is crucial for its biological activity and distinguishes it from its (2Z) isomer, which has different properties and potentially different biological effects.
Chemical Identifiers and Physical Properties
The table below summarizes the key chemical identifiers and physical properties of both forms of the compound:
This compound is structurally related to (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzoannulen-6-ylidene)acetic acid, also known as NCS-382, which has been extensively studied for its interaction with γ-hydroxybutyric acid (GHB) receptors and potential therapeutic applications . The sodium salt form offers advantages in terms of solubility and bioavailability compared to the free acid form, making it potentially more suitable for pharmaceutical applications.
Structural Features and Representation
The structural backbone of sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetate consists of several key components that contribute to its unique chemical and biological properties. The tetrahydrobenzoannulene core structure provides a semi-rigid scaffold that positions functional groups in specific spatial orientations required for biological activity. The hydroxyl group at the 5-position and the ylidene acetate moiety at the 6-position are crucial structural elements that determine the compound's interaction with biological targets.
The (2E) configuration refers to the stereochemistry of the double bond in the ylidene acetate portion, with the carboxylate group positioned trans to the benzoannulene ring system. This specific stereochemistry is essential for optimal binding to its molecular targets and distinguishes it from its geometric isomer, which would exhibit different biological properties.
Structure-Activity Relationship Considerations
Research on related compounds has indicated that the hydroxyl group and the alkene moiety are pivotal for biological activity. The core chemical scaffold comprising the 6,7,8,9-tetrahydro-5H-benzoannulene ring system provides a framework for exploring various substitutions to enhance binding affinity and specificity. Studies on analogous compounds have explored modifications at the C-1, C-2, and C-3 positions of the phenyl ring to probe the binding pocket around the scaffold .
Computational docking studies of related compounds have identified a hydrophobic sub-pocket in the upper part of the binding cavity where large and aromatic substituents can be accommodated, suggesting potential avenues for structural optimization . The tight fit of the aliphatic ring system in the binding pocket limits the possibilities for substitutions in this region of the molecule.
Synthesis and Preparation
The synthesis of sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetate typically involves a multi-step organic synthesis process that requires careful control of reaction conditions to ensure the desired stereochemistry and high yield of the final product. The process generally includes reactions such as condensation, hydrolysis, and neutralization to form the sodium salt from the parent acetic acid compound.
General Synthetic Approach
Pharmacological Properties and Mechanism of Action
Sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetate, as a sodium salt derivative of NCS-382, shares pharmacological properties with its parent compound while potentially offering improved pharmacokinetic characteristics . The compound's unique structure enables specific interactions with biological targets, particularly the CaMKIIα hub domain.
Binding Affinity and Target Selectivity
Research on the parent compound NCS-382 has demonstrated that it is a brain-penetrating high nanomolar-affinity ligand selective for the CaMKIIα hub domain . NCS-382 exhibits a binding affinity (Ki) of 0.34 μM in [3H]NCS-382 competition binding assays to CaMKIIα in rat cortical homogenates, which is approximately ten times higher than that of GHB (Ki 4.3 μM) .
| Compound | Binding Affinity (Ki) | Relative Affinity |
|---|---|---|
| NCS-382 | 0.34 μM | 1x |
| GHB | 4.3 μM | 0.08x |
| 1-Bromo Analog (1a) | 0.23 μM | 1.5x |
| 2-Bromo Analog (1b) | 0.050 μM | 6.8x |
| 3-Bromo Analog (1c) | 9.7 μM | 0.035x |
Effects on Protein Stability and Conformation
Biophysical studies have demonstrated that NCS-382 and its analogs can induce significant thermal stabilization of the CaMKIIα hub domain oligomer. This effect is concentration-dependent and can result in a maximum temperature shift (ΔTm) of up to 16.7°C for NCS-382 . Such stabilization effects suggest that the compound may modulate protein function by altering the conformational dynamics of the target protein.
Moreover, binding of NCS-382 analogs to the CaMKIIα hub domain involves the movement of Trp403 in the upper hub cavity, indicating a specific binding mode that induces conformational changes in the protein . These molecular interactions provide insights into the compound's mechanism of action and offer opportunities for rational design of improved analogs.
Current Research and Future Directions
Research on sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetate and related compounds continues to evolve, with several areas of active investigation that hold promise for future therapeutic applications.
Structural Optimization and Analog Development
One active area of research involves the design and development of NCS-382 analogs with improved binding affinity and pharmacokinetic properties. For instance, the 2-phenyl analog Ph-HTBA has demonstrated approximately four times improved affinity compared to NCS-382, along with good cellular permeability, low microsomal clearance, and high brain permeability (Kp,uu value of 0.85) .
These structure-activity relationship studies are crucial for identifying the key structural features that determine binding affinity and specificity, as well as for optimizing drug-like properties such as bioavailability and brain penetration. Computational approaches, including molecular docking and molecular dynamics simulations, are valuable tools for guiding the rational design of improved analogs.
Mechanistic Studies
Further research is needed to elucidate the precise mechanism of action of sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetate and its analogs at the molecular and cellular levels. While current evidence suggests a role in modulating CaMKIIα function through binding to the hub domain, the downstream consequences of this interaction and its impact on neuronal function and survival require further investigation.
The relationship between CaMKIIα modulation and neuroprotection is a particularly important area for future research, as it could provide insights into the therapeutic potential of these compounds in specific neurological conditions. Moreover, understanding the cross-talk between CaMKIIα and other signaling pathways relevant to neuronal function could reveal additional targets for therapeutic intervention.
Preclinical and Clinical Development
The promising properties of sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetate and its analogs warrant further preclinical development to evaluate their efficacy in animal models of neurological disorders. This includes assessing their effects on disease progression, cognitive function, and biomarkers of neuronal damage in models of ischemic stroke, Alzheimer's disease, and other neurodegenerative conditions.
Successful preclinical validation would pave the way for clinical development, beginning with Phase I trials to evaluate safety, tolerability, and pharmacokinetics in healthy volunteers. The potential clinical applications of these compounds are broad, given the prevalence and impact of neurological disorders and the limited efficacy of current therapeutic options.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume